molecular formula Br2H12N4Pd B1591201 Tetraamminepalladium(II) bromide CAS No. 44463-62-9

Tetraamminepalladium(II) bromide

Cat. No.: B1591201
CAS No.: 44463-62-9
M. Wt: 334.4 g/mol
InChI Key: BLPSMPASLSGGOC-UHFFFAOYSA-L
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Description

Tetraamminepalladium(II) bromide is a coordination compound with the chemical formula ((\text{NH}_3)_4\text{PdBr}_2). It is a yellow powder that is primarily used as a catalyst in various chemical reactions. The compound is known for its high purity and is often used in research and industrial applications due to its stability and reactivity.

Mechanism of Action

Target of Action

Tetraamminepalladium(II) bromide is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

The mode of action of this compound involves its interaction with the reactants in a chemical reaction. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby speeding up the reaction rate .

Biochemical Pathways

This compound affects various biochemical pathways depending on the specific reaction it is catalyzing. For instance, it has been used to prepare Pd nanoparticles on carbon supports, which is an efficient catalyst for the selective reduction of nitrite to nitrogen .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions. By lowering the activation energy required for the reaction, it allows the reaction to proceed more quickly and efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraamminepalladium(II) bromide can be synthesized by reacting palladium(II) bromide with ammonia. The reaction typically involves dissolving palladium(II) bromide in an aqueous ammonia solution, followed by the addition of ammonium bromide to stabilize the complex. The reaction is carried out at room temperature and the product is precipitated out by evaporating the solvent .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of high-purity palladium(II) bromide and ammonia to ensure the quality of the final product. The reaction is carefully controlled to maintain the desired stoichiometry and purity levels .

Chemical Reactions Analysis

Types of Reactions: Tetraamminepalladium(II) bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

    Reduction: It can be reduced to form palladium metal or lower oxidation state complexes.

    Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.

Major Products:

Scientific Research Applications

Tetraamminepalladium(II) bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tetraamminepalladium(II) chloride: Similar in structure but uses chloride ions instead of bromide.

    Tetraammineplatinum(II) bromide: Contains platinum instead of palladium.

    Hexaamminenickel(II) bromide: Contains nickel and has six ammonia ligands.

Uniqueness: Tetraamminepalladium(II) bromide is unique due to its specific reactivity and stability. The bromide ions provide different electronic and steric properties compared to chloride ions, making it suitable for specific catalytic applications. Additionally, the palladium center offers distinct catalytic properties compared to platinum and nickel .

Properties

IUPAC Name

azane;dibromopalladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BrH.4H3N.Pd/h2*1H;4*1H3;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPSMPASLSGGOC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.Br[Pd]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2H12N4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583829
Record name Dibromopalladium--ammonia (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44463-62-9
Record name Dibromopalladium--ammonia (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraamminepalladium(II) bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraamminepalladium(II) bromide

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